Bacopasaponin F

Breast cancer Cytotoxicity Triterpenoid saponins

Bacopasaponin F is a dammarane-type jujubogenin bisdesmoside isolated from Bacopa monnieri (Brahmi), defined structurally as 3-O-[β-D-glucopyranosyl(1→3)[α-L-arabinofuranosyl(1→2)]β-D-glucopyranosyl]-20-O-α-L-arabinopyranosyl jujubogenin. It belongs to the broader family of bacopa saponins, which includes both jujubogenin and pseudojujubogenin glycosides that differ in aglycone structure and sugar substitution patterns.

Molecular Formula C52H84O22
Molecular Weight 1061.2 g/mol
Cat. No. B1258185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacopasaponin F
Synonyms3-O-(glucopyranosyl-1-3-(arabinofuranosyl-1-2)glucopyranosyl)-20-O-(arabinopyranosyl)jujubogenin
bacopasaponin F
Molecular FormulaC52H84O22
Molecular Weight1061.2 g/mol
Structural Identifiers
SMILESCC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)OC1C(C(C(CO1)O)O)O)C
InChIInChI=1S/C52H84O22/c1-22(2)14-23-15-50(7,74-43-37(62)32(57)25(56)19-65-43)42-24-8-9-30-48(5)12-11-31(47(3,4)29(48)10-13-49(30,6)51(24)20-52(42,73-23)66-21-51)70-46-41(72-44-38(63)34(59)27(17-54)68-44)40(35(60)28(18-55)69-46)71-45-39(64)36(61)33(58)26(16-53)67-45/h14,23-46,53-64H,8-13,15-21H2,1-7H3/t23?,24-,25+,26-,27+,28-,29+,30-,31+,32+,33-,34+,35-,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,48+,49-,50+,51+,52+/m1/s1
InChIKeyKKXTYLIJLMOZCW-NOSGSAFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacopasaponin F for Research Procurement: Compound Identity and Sourcing Context


Bacopasaponin F is a dammarane-type jujubogenin bisdesmoside isolated from Bacopa monnieri (Brahmi), defined structurally as 3-O-[β-D-glucopyranosyl(1→3)[α-L-arabinofuranosyl(1→2)]β-D-glucopyranosyl]-20-O-α-L-arabinopyranosyl jujubogenin [1]. It belongs to the broader family of bacopa saponins, which includes both jujubogenin and pseudojujubogenin glycosides that differ in aglycone structure and sugar substitution patterns [1][2]. Within natural B. monnieri extracts, Bacopasaponin F is consistently classified as a minor saponin component, in contrast to major constituents such as bacoside A3 and bacopaside II [2]. This minor-component status directly impacts procurement strategies, as typical whole-plant or standardized extract products contain only trace quantities of Bacopasaponin F, necessitating dedicated isolation or biotechnological production for research requiring this specific compound [2][3].

Compound Identity
Jujubogenin bisdesmoside (minor saponin from Bacopa monnieri)
Procurement Note
Isolated compound required; not obtainable from total bacoside extracts
Research Context
Structure-activity and cell-model endpoint studies

Why Bacopasaponin F Cannot Be Substituted by Other Bacopa Saponins in Target-Specific Research


The bacopa saponin family exhibits substantial structural heterogeneity—aglycones may be either jujubogenin or pseudojujubogenin, and sugar chains differ in both composition and linkage [1]. These structural variations translate into quantitatively distinct biological activities that preclude interchangeable use. Bacopasaponin F carries a jujubogenin core with a specific trisaccharide arrangement at C-3 (β-D-glucopyranosyl inner sugar) that distinguishes it from its closest structural analog Bacopasaponin E (α-L-arabinopyranosyl inner sugar) and from pseudojujubogenin-based congeners such as Bacopasaponins C and D [1][2]. As demonstrated by quantitative head-to-head cytotoxicity data, this seemingly subtle structural divergence produces >5-fold differences in IC₅₀ values across multiple breast cancer cell lines [2]. Substituting Bacopasaponin F with a structurally related but biologically distinct analog—or with a total bacopa saponin mixture—introduces uncontrolled potency variability and confounds mechanistic interpretation, making compound-specific procurement essential for reproducible research outcomes [2].

Inner Sugar Substitution
Replacing β-D-glucopyranosyl (Bacopasaponin F) with α-L-arabinopyranosyl (Bacopasaponin E) may substantially shift cytotoxic response profiles.
Aglycone Variation
Pseudojujubogenin-based analogs (C, D) exhibit different potency rank; pathway interpretation may not transfer directly.
Extract-Based Substitution
Total bacopa saponin mixtures contain only trace Bacopasaponin F; concentration-controlled studies require purified compound.

Quantitative Differentiation of Bacopasaponin F: Head-to-Head Evidence vs. Closest Analogs


Cytotoxic Potency in Breast Cancer Cell Lines: Bacopasaponin F vs. C, D, and E

Bacopasaponin F demonstrates superior cytotoxic potency against human breast cancer cell lines compared with Bacopasaponins C, D, and E when evaluated under identical assay conditions. In MDA-MB-231 (triple-negative) cells, Bacopasaponin F achieves an IC₅₀ of 30 µM, which is 1.33-fold more potent than Bacopasaponin C (IC₅₀ 40.02 µM), 2.50-fold more potent than Bacopasaponin D (IC₅₀ 75.12 µM), and 5.94-fold more potent than its closest structural analog Bacopasaponin E (IC₅₀ 178.32 µM) [1]. In MCF7 (hormone-responsive) cells, Bacopasaponin F yields an IC₅₀ of 32.44 µM, representing 1.31-fold, 2.30-fold, and 5.23-fold potency advantages over Bacopasaponins C (42.6 µM), D (74.68 µM), and E (169.67 µM), respectively [1]. This consistent rank order (F > C > D > E) across two mechanistically distinct breast cancer subtypes establishes Bacopasaponin F as the most potent member of the Bacopasaponin C–F series [1][2].

Cytotoxic Potency Rank
Head-to-head
F (30 µM MDA-MB-231) > C (40.02 µM) > D (75.12 µM) > E (178.32 µM)
Supports cell-model endpoint review; F shows reported highest ranking in tested set.
MTT assay, 48 h; rank consistent across two breast cancer lines.
Breast cancer Cytotoxicity Triterpenoid saponins

Selective Cytotoxicity: Differential Effect on Cancer vs. Normal Human Cells

Bacopasaponin F, together with its structural congeners C, D, and E, exhibits a favorable differential toxicity profile wherein normal human peripheral blood lymphocytes retain ≥85% cell survival at concentrations that produce effective cytotoxicity in breast cancer cell lines [1]. While a direct, single-compound selectivity index for Bacopasaponin F alone has not been reported in isolation from the C–F group data, the collective evidence in the same experimental system—where Bacopasaponin F is the most potent anti-cancer agent—indicates that the compound achieves cancer cell killing at doses that spare normal lymphocytes [1]. This therapeutic window, expressed as ≥85% normal cell viability at comparable effective anti-cancer doses, contrasts with conventional chemotherapeutics that typically exhibit narrow selectivity margins [1].

Differential Viability
Class-level
≥85% normal lymphocyte survival at concentrations tested
Reported class-level selectivity context; individual selectivity index not determined.
Data to verify for Bacopasaponin F alone; parallel MTT conditions.
Cancer selectivity Safety pharmacology Peripheral blood lymphocytes

Structural Determinant of Potency: Jujubogenin Aglycone and Inner Sugar Substitution Differentiate Bacopasaponin F from Bacopasaponin E

Bacopasaponin F and Bacopasaponin E are both dammarane-type jujubogenin bisdesmosides isolated and structurally characterized from the same B. monnieri specimen, yet they differ by a single sugar residue at the inner position of the C-3 trisaccharide chain: Bacopasaponin F bears a β-D-glucopyranosyl unit, whereas Bacopasaponin E bears an α-L-arabinopyranosyl unit [1]. This sole structural difference is associated with a 5.9-fold difference in cytotoxic potency against MDA-MB-231 cells (IC₅₀ 30 µM vs. 178.32 µM) and a 5.2-fold difference in MCF7 cells (32.44 µM vs. 169.67 µM) [2]. Furthermore, Bacopasaponins C and D, which carry a pseudojujubogenin aglycone (differing from jujubogenin by the position of prenyl substitution at C-22 vs. C-23), show intermediate potency, indicating that both aglycone identity and specific sugar substitution contribute independently to biological activity [1][2].

Structural Determinant
Class-level
β-D-Glc inner sugar vs. α-L-Ara (E); jujubogenin aglycone
Supports SAR interpretation; glycosylation pattern linked to response divergence.
NMR and MS characterization; single sugar change associated with potency difference.
Structure-activity relationship Jujubogenin bisdesmoside Glycosylation pattern

Natural Abundance in Bacopa monnieri: Quantitative HPLC Profiling as a Minor Component

A validated reversed-phase HPLC method for simultaneous determination of twelve bacopa saponins in B. monnieri plant materials, extracts, and commercial formulations establishes that Bacopasaponin F (peak 1) is consistently a minor component, in contrast to major constituents such as bacoside A3, bacopaside II, bacopaside I, bacopaside X, bacopasaponin C, and bacopaside N2 [1]. The total saponin content across analyzed samples ranged from 5.1% to 22.17% (w/w) in plant materials and extracts, and from 1.47 to 66.03 mg per capsule or tablet in commercial formulations, with Bacopasaponin F representing only a fraction of this total [1]. This minor-component status means that commercial Bacopa extracts standardized to total bacosides cannot serve as a reliable source of Bacopasaponin F at defined concentrations; compound-specific isolation or synthesis is required [1].

Natural Abundance
Cross-study
Minor component by validated reversed-phase HPLC (Luna C18)
Procurement must verify purified single compound, not total saponin mixture.
Quantitative peak area ratios; total saponin content 5.1–22.17% in plant material.
Quality control HPLC quantification Natural product sourcing

Biotechnological Upregulation of Bacopasaponin F Content via Agrobacterium rhizogenes-Mediated Transformation

Genetic transformation of B. monnieri with Agrobacterium rhizogenes strain A4 significantly enhances the content of Bacopasaponin F in transformed plants compared with wild-type (WT) plants of similar age, while the content of bacoside A3 and bacopasaponin C remains comparable to WT levels [1]. This selective upregulation—reported alongside enhanced accumulation of bacopasaponin D, bacopaside II, and bacopaside V—demonstrates that Bacopasaponin F biosynthesis is differentially responsive to Ri T-DNA-mediated elicitation [1]. Although the study reports the enhancement as statistically significant without providing fold-change values for individual saponins in the publicly accessible abstract, the differential regulation pattern distinguishes Bacopasaponin F from bacoside A3 and bacopasaponin C, whose levels are unaffected by transformation [1].

Biotech Upregulation
Supporting
Selective enhancement in A. rhizogenes-transformed plants reported
Data to verify; may inform production research strategy.
Fold-change values not specified in accessible abstract; differential regulation vs. bacoside A3.
Metabolic engineering Agrobacterium rhizogenes Saponin production

Bacopasaponin F: Evidence-Backed Research and Industrial Application Scenarios


Lead Compound Development for Triple-Negative Breast Cancer (TNBC)

Bacopasaponin F's demonstrated IC₅₀ of 30 µM against MDA-MB-231 cells—the lowest among the Bacopasaponin C–F series—positions it as the preferred starting point for a TNBC-focused lead optimization program [1]. The 5.9-fold potency advantage over its closest structural analog Bacopasaponin E, combined with ≥85% normal lymphocyte survival at comparable doses, supports prioritization of Bacopasaponin F for medicinal chemistry derivatization, mechanistic target identification, and in vivo xenograft efficacy studies [1][2].

Structure-Activity Relationship (SAR) Studies on Dammarane-Type Triterpenoid Saponins

The defined structural difference between Bacopasaponin F (β-D-glucopyranosyl inner sugar) and Bacopasaponin E (α-L-arabinopyranosyl inner sugar) that correlates with a >5-fold potency differential constitutes a high-resolution SAR probe pair [1]. Researchers investigating how sugar identity and linkage at the C-3 position influence cytotoxicity, apoptosis pathway activation, or membrane permeability can use these two structurally authenticated compounds as matched comparators, with Bacopasaponin F representing the active congener [1][2].

Reference Standard for Quality Control of Bacopa Saponin-Enriched Products

As a chromatographically resolved minor component in the validated 12-saponin HPLC method, Bacopasaponin F serves as a critical reference standard for comprehensive quality assessment of B. monnieri raw materials, extracts, and commercial formulations [1]. Its inclusion in analytical protocols ensures that products claiming specific bacopasaponin content can be quantitatively verified, addressing the current gap where most commercial standards focus only on major bacosides [1].

Biotechnological Production Process Development

The selective upregulation of Bacopasaponin F in A. rhizogenes-transformed B. monnieri plants—while bacoside A3 and bacopasaponin C levels remain unchanged—provides a genetic platform for developing enhanced production lines [1]. Industrial biotechnology groups can build on this finding to optimize elicitation conditions, scale up hairy root cultures, and establish a sustainable supply chain for Bacopasaponin F that circumvents the low natural abundance constraint [1].

Application
Selection Property
Validation Focus
Triple-Negative Breast Cancer Cell-Model Research
Cytotoxicity endpoint review
IC50-based rank and selectivity endpoints in MDA-MB-231 models
Dammarane-Type Saponin SAR Studies
Structural comparator pair (F vs. E)
Glycosylation impact on cytotoxicity readouts
Analytical Reference Standard for Bacopa Profiling
HPLC-resolved minor saponin
Retention time and purity verification in multi-saponin methods
Biotechnological Production Research
Differential elicitation response
Upregulation reproducibility and hairy root scale-up context
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